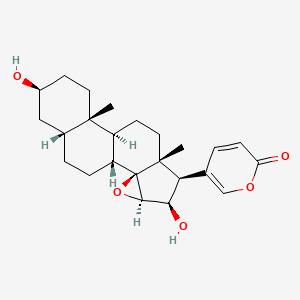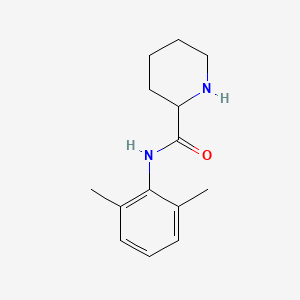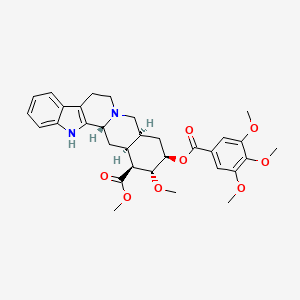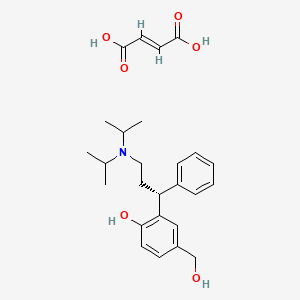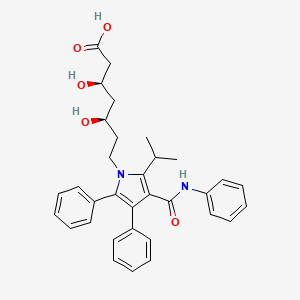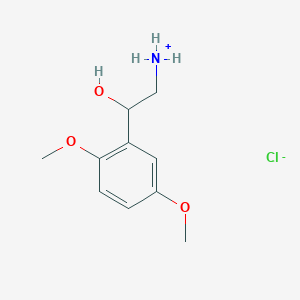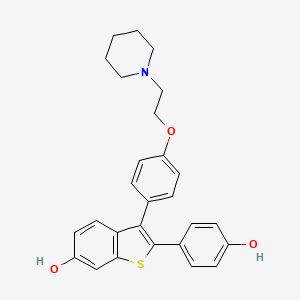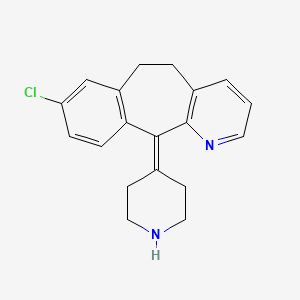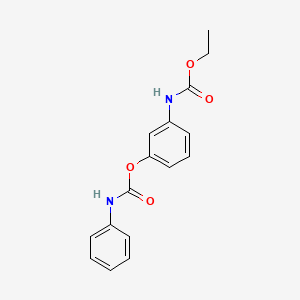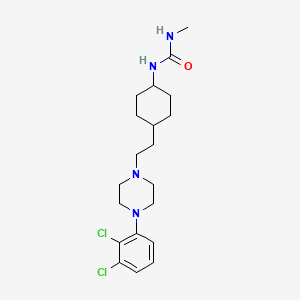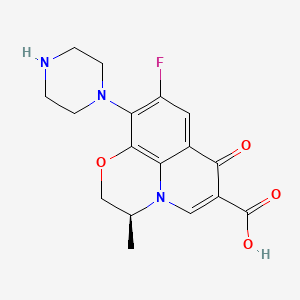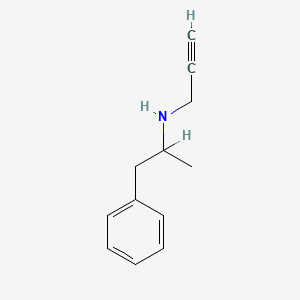![molecular formula C15H25Cl2N3O B1670362 2-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)-N,N-dimethylethan-1-amine dihydrochloride](/img/structure/B1670362.png)
2-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)-N,N-dimethylethan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
DF-1111301 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the chemical structure of DF-1111301.
Substitution: Substitution reactions are common, where specific functional groups in the compound are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
DF-1111301 has several scientific research applications, including:
Chemistry: Used as a research tool to study histamine H1 receptor antagonism and platelet aggregation.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic applications in treating asthma and other respiratory diseases.
Industry: Utilized in the development of anti-allergic drugs and other pharmaceutical products.
Mechanism of Action
DF-1111301 exerts its effects by acting as a histamine H1 receptor antagonist. It blocks the action of histamine at the H1 receptor, thereby reducing allergic reactions and inflammation. The compound also inhibits platelet activating factor (PAF), which plays a role in platelet aggregation and inflammation .
Comparison with Similar Compounds
DF-1111301 is unique due to its dual activity as an anti-histamine H1 receptor antagonist and anti-PAF agent. Similar compounds include:
NQ301: An antithrombotic agent that inhibits platelet aggregation.
4 (3H)-Quinazolinone: A biologically active nitrogen heterocyclic compound with various biological properties.
Timosaponin B III: A bioactive steroidal saponin with anti-inflammatory and anti-platelet aggregative effects.
These compounds share some similarities with DF-1111301 but differ in their specific activities and applications.
Properties
Molecular Formula |
C15H25Cl2N3O |
|---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
2-[1-(2-ethoxyethyl)benzimidazol-2-yl]-N,N-dimethylethanamine;dihydrochloride |
InChI |
InChI=1S/C15H23N3O.2ClH/c1-4-19-12-11-18-14-8-6-5-7-13(14)16-15(18)9-10-17(2)3;;/h5-8H,4,9-12H2,1-3H3;2*1H |
InChI Key |
DZQDNBOZCFBAFH-UHFFFAOYSA-N |
SMILES |
CCOCCN1C2=CC=CC=C2N=C1CCN(C)C.Cl.Cl |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1CCN(C)C.Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DF-1111301; DF 1111301; DF1111301; DF-1111301 free |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


